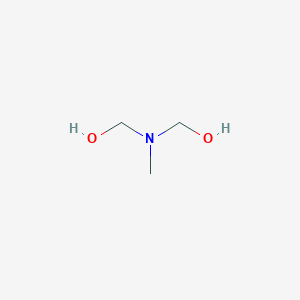
barium(2+);hydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
barium hydride . It is a chemical compound with the formula BaH₂. Barium hydride is a white to gray crystalline substance that is primarily used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium hydride can be synthesized by reacting elemental barium with hydrogen gas at elevated temperatures, typically between 150-200°C. The reaction is as follows: [ \text{Ba} + \text{H}_2 \rightarrow \text{BaH}_2 ] This reaction requires careful control of temperature and pressure to ensure the formation of barium hydride .
Industrial Production Methods: In industrial settings, barium hydride is produced using similar methods but on a larger scale. The process involves the use of high-temperature reactors and controlled environments to maintain the necessary conditions for the reaction. The purity of the reactants and the control of reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Barium hydride undergoes several types of chemical reactions, including:
Oxidation: Barium hydride reacts with oxygen to form barium oxide and hydrogen gas. [ \text{BaH}_2 + \text{O}_2 \rightarrow \text{BaO} + \text{H}_2 ]
Hydrolysis: Barium hydride reacts with water to produce barium hydroxide and hydrogen gas. [ \text{BaH}_2 + 2\text{H}_2\text{O} \rightarrow \text{Ba(OH)}_2 + 2\text{H}_2 ]
Common Reagents and Conditions:
Oxygen: Used in oxidation reactions.
Water: Used in hydrolysis reactions.
Solid Oxidants: Barium hydride can react explosively with solid oxidants such as halides or chromates.
Major Products:
Barium oxide (BaO): Formed from oxidation reactions.
Barium hydroxide (Ba(OH)₂): Formed from hydrolysis reactions.
Hydrogen gas (H₂): A common byproduct in both oxidation and hydrolysis reactions.
Scientific Research Applications
Barium hydride has several applications in scientific research, including:
Chemistry: Used as a reducing agent in various chemical reactions.
Biology: Employed in the synthesis of certain biological compounds.
Industry: Utilized in the production of barium-containing compounds and materials.
Mechanism of Action
The mechanism by which barium hydride exerts its effects involves its ability to donate hydrogen atoms in chemical reactions. This property makes it a valuable reducing agent. The molecular targets and pathways involved in its reactions depend on the specific chemical processes it is used in. For example, in oxidation reactions, barium hydride donates hydrogen to form hydrogen gas, while in hydrolysis reactions, it reacts with water to produce barium hydroxide and hydrogen gas .
Comparison with Similar Compounds
- Calcium hydride (CaH₂)
- Strontium hydride (SrH₂)
- Magnesium hydride (MgH₂)
Comparison: Barium hydride is unique due to its specific reactivity and the conditions required for its synthesis. Compared to calcium hydride and strontium hydride, barium hydride has a higher molar mass and different reactivity patterns. Magnesium hydride, on the other hand, is lighter and has different applications in hydrogen storage and fuel cells .
Properties
Molecular Formula |
BaH2 |
|---|---|
Molecular Weight |
139.34 g/mol |
IUPAC Name |
barium(2+);hydride |
InChI |
InChI=1S/Ba.2H/q+2;2*-1 |
InChI Key |
BPYQMQIZFKTCMA-UHFFFAOYSA-N |
Canonical SMILES |
[H-].[H-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


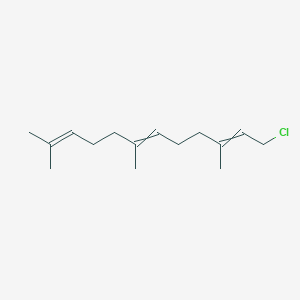
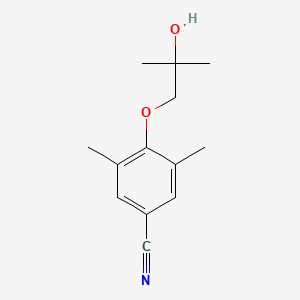
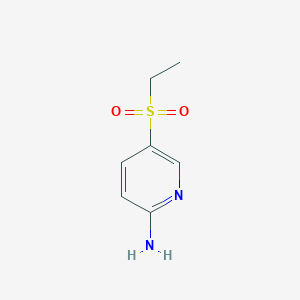
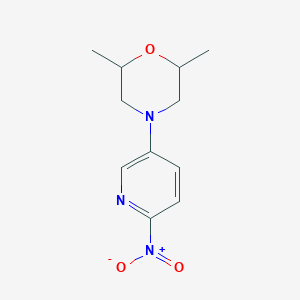
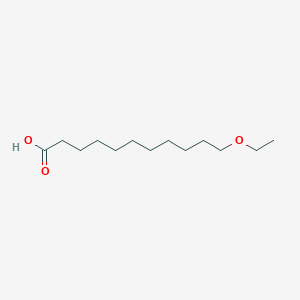
![5-Fluoro-6,7-dihydrobenzo[b]thiophene-4(5H)-one](/img/structure/B8669956.png)
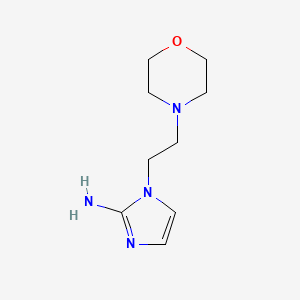
![2-(5-(7-chlorothieno[3,2-b]pyridin-2-yl)-1-methyl-1H-imidazol-2-yl)propan-2-ol](/img/structure/B8669972.png)
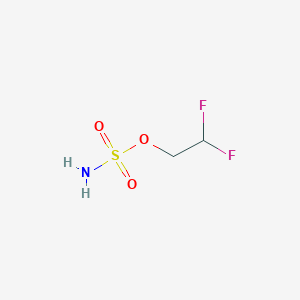
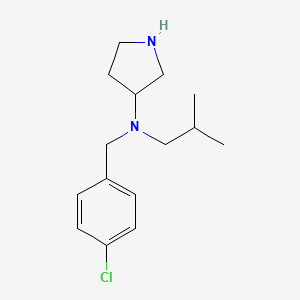

![1-[4-(Difluoromethoxy)-3-hydroxyphenyl]ethanone](/img/structure/B8670016.png)
![N-[(adamantan-1-yl)methyl]-2,5-dichlorobenzamide](/img/structure/B8670025.png)
